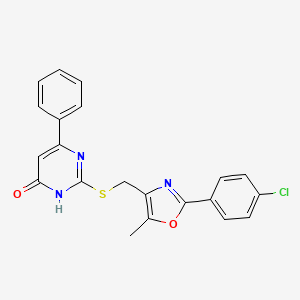![molecular formula C16H11F3N2O B2627028 (2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile CAS No. 478068-18-7](/img/structure/B2627028.png)
(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, or computational methods can be used to determine the structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluorinated Polyimides
A study by Tao et al. (2009) details the synthesis of multitrifluoromethyl-substituted aromatic diamines, used to react with various aromatic dianhydrides to yield a series of highly fluorinated polyimides. These polyimides exhibited exceptional properties, such as good thermal stability, outstanding mechanical properties, low dielectric constants, and high optical transparency. Such materials have potential applications in electronics and optics due to their low moisture absorption and excellent insulative properties (Tao et al., 2009).
Renewable Building Blocks for Polybenzoxazine
Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring phenolic compound, as a renewable building block to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to conventional methods, paving the way for the development of materials with specific properties of benzoxazine for a wide range of applications (Trejo-Machin et al., 2017).
Crystal Packing and Interactions
Zhang et al. (2011) reported on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, showcasing rare N⋯π and O⋯π interactions. This study sheds light on the importance of nonhydrogen bonding interactions in the crystal packing of certain organic compounds, contributing to the understanding of molecular assembly and interaction in solid states (Zhang et al., 2011).
Click Reaction and Molecular Structure Studies
Hasan and Shalaby (2016) synthesized and characterized a compound through various techniques, including IR, UV–vis spectroscopy, and X-ray single-crystal determination. This compound participated in a click reaction with sugar azide to form a triazol ring, indicating its potential in novel synthetic pathways and applications in chemistry science (Hasan & Shalaby, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(Z)-3-amino-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)12-2-1-3-14(10-12)22-13-6-4-11(5-7-13)15(21)8-9-20/h1-8,10H,21H2/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURREYMIFBXUEU-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=CC#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

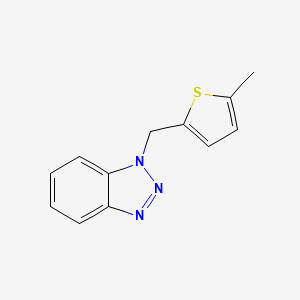
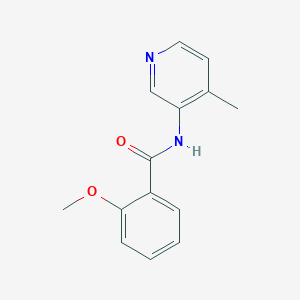
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)

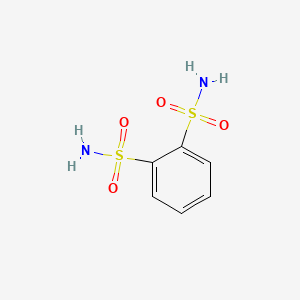
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
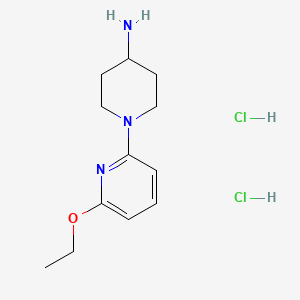
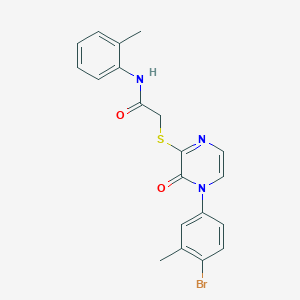
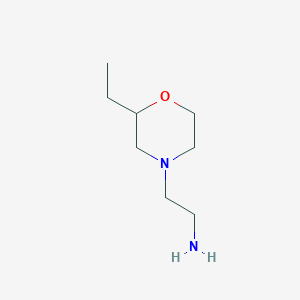
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)
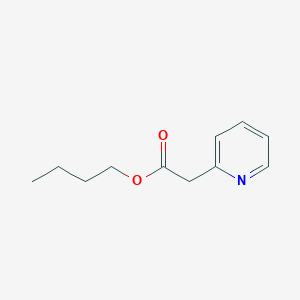
![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)
